3-Hydroxyazetidine-1-carboxamide
Overview
Description
3-Hydroxyazetidine-1-carboxamide is a chemical compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol It is characterized by the presence of a hydroxy group and a carboxamide group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-1-carboxamide typically involves the hydrogenation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide using 20 wt% palladium hydroxide on carbon in methanol at 40 psi . This method yields this compound as the hydrochloride salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl) and alkoxides (e.g., NaOCH3) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-Hydroxyazetidine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxyazetidine-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy and carboxamide groups enable the compound to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This property makes it a valuable compound in the study of enzyme inhibitors and drug development.
Comparison with Similar Compounds
- 3-Hydroxyazetidine-3-carboxamide
- 3-Hydroxyazetidine hydrochloride
- 3-Hydroxyazetidine-3-carboxylic acid
Comparison: 3-Hydroxyazetidine-1-carboxamide is unique due to the specific positioning of the hydroxy and carboxamide groups on the azetidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, 3-Hydroxyazetidine-3-carboxamide has the hydroxy and carboxamide groups on the same carbon, which may affect its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-hydroxyazetidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-4(8)6-1-3(7)2-6/h3,7H,1-2H2,(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPHGONOMGJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429668-21-3 | |
Record name | 3-hydroxyazetidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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